molecular formula C15H15NS B14252903 Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]- CAS No. 385368-37-6

Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-

Cat. No.: B14252903
CAS No.: 385368-37-6
M. Wt: 241.4 g/mol
InChI Key: JMBJPURHVKGHOK-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]- is an organic compound with a complex structure It is characterized by the presence of a benzenemethanamine core with a 4-(methylthio)phenyl group attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]- typically involves the reaction of benzenemethanamine with 4-(methylthio)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 4-methyl-: Similar in structure but lacks the 4-(methylthio)phenyl group.

    Benzenemethanamine, N-methyl-: Contains a methyl group instead of the 4-(methylthio)phenyl group.

    Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: Features a different substitution pattern on the aromatic ring.

Uniqueness

Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]- is unique due to the presence of the 4-(methylthio)phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

385368-37-6

Molecular Formula

C15H15NS

Molecular Weight

241.4 g/mol

IUPAC Name

N-benzyl-1-(4-methylsulfanylphenyl)methanimine

InChI

InChI=1S/C15H15NS/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3

InChI Key

JMBJPURHVKGHOK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C=NCC2=CC=CC=C2

Origin of Product

United States

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